2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide is a synthetic organic compound It is characterized by the presence of an acetyl group, an o-chlorobenzyl group, and a dimethylhydrazinium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide typically involves the reaction of 2-acetyl-1,1-dimethylhydrazine with o-chlorobenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The o-chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties or as a precursor to drug development.
Industry: Possible applications in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetyl-1-(p-chlorobenzyl)-1,1-dimethylhydrazinium bromide
- 2-Acetyl-1-(o-fluorobenzyl)-1,1-dimethylhydrazinium bromide
- 2-Acetyl-1-(o-methylbenzyl)-1,1-dimethylhydrazinium bromide
Uniqueness
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide is unique due to the presence of the o-chlorobenzyl group, which may impart specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
15942-32-2 |
---|---|
Molekularformel |
C11H16BrClN2O |
Molekulargewicht |
307.61 g/mol |
IUPAC-Name |
acetamido-[(2-chlorophenyl)methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C11H15ClN2O.BrH/c1-9(15)13-14(2,3)8-10-6-4-5-7-11(10)12;/h4-7H,8H2,1-3H3;1H |
InChI-Schlüssel |
AUSBQKMXBAXVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N[N+](C)(C)CC1=CC=CC=C1Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.